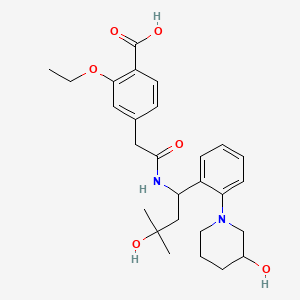

3',3''-Dihydroxy Repaglinide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3',3''-Dihydroxy Repaglinide, also known as this compound, is a useful research compound. Its molecular formula is C27H36N2O6 and its molecular weight is 484.593. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

3',3''-Dihydroxy Repaglinide functions as a meglitinide, promoting insulin secretion from pancreatic beta cells in response to meals. Its mechanism of action involves blocking ATP-sensitive potassium channels, leading to depolarization and subsequent calcium influx, which stimulates insulin release . This property makes it particularly effective in controlling postprandial blood glucose levels.

Formulation Innovations

Recent studies have focused on optimizing the delivery of this compound through advanced formulations such as nanoparticles. For instance, research demonstrated that repaglinide nanocrystals significantly reduced blood glucose levels in diabetic animal models when administered at specific doses (0.5 mg/kg and 1 mg/kg) compared to traditional forms .

Table 1: Comparison of Blood Glucose Levels with Different Formulations

| Formulation Type | Dose (mg/kg) | Blood Glucose Level (mg/dL) | Statistical Significance |

|---|---|---|---|

| Raw Drug | 1 | Higher | Not Significant |

| Commercial Tablets | 1 | Higher | Not Significant |

| Nanocrystals | 0.5 | Lower | p < 0.001 |

| Nanocrystals | 1 | Lower | p < 0.001 |

Clinical Efficacy and Safety

The efficacy and safety of this compound have been evaluated in various clinical settings. A study involving patients with type 2 diabetes showed that adding repaglinide to existing treatments resulted in significant reductions in glycated hemoglobin levels over a period of 52 weeks .

Table 2: Clinical Outcomes from Repaglinide Treatment

| Parameter | Baseline (%) | End of Study (%) | Change (%) |

|---|---|---|---|

| Glycated Hemoglobin (HbA1c) | 7.43 | 6.93 | -0.50 |

| Adverse Events Rate | N/A | 86% | N/A |

| Major Hypoglycemia | N/A | 5% | N/A |

Combination Therapies

Combination therapies involving this compound have shown promising results in managing diabetes more effectively. For example, combining repaglinide with sitagliptin demonstrated sustained glycemic control without significant safety concerns over long-term treatment .

Special Populations

Research indicates that repaglinide is also effective in patients with renal impairment, making it a versatile option for diverse patient populations . A multinational study highlighted its safety profile among patients with varying degrees of renal function, suggesting it as a suitable treatment choice for these individuals.

Table 3: Efficacy in Renal Impairment

| Renal Function Group | HbA1c Reduction (%) | Adverse Events (%) |

|---|---|---|

| Normal Renal Function | -0.50 | 2.6 |

| Renal Impairment | -0.45 | 6.1 |

Case Studies and Real-World Applications

Case studies have illustrated the practical applications of this compound in clinical settings:

- Case Study A : A patient with poorly controlled type 2 diabetes on metformin was switched to a combination therapy including repaglinide and achieved an HbA1c reduction from 8.5% to 7.2% within three months.

- Case Study B : In a cohort study involving elderly patients with renal impairment, repaglinide was administered safely, leading to improved glycemic control without significant adverse events.

Eigenschaften

CAS-Nummer |

1391053-04-5 |

|---|---|

Molekularformel |

C27H36N2O6 |

Molekulargewicht |

484.593 |

IUPAC-Name |

2-ethoxy-4-[2-[[3-hydroxy-1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-14-18(11-12-21(24)26(32)33)15-25(31)28-22(16-27(2,3)34)20-9-5-6-10-23(20)29-13-7-8-19(30)17-29/h5-6,9-12,14,19,22,30,34H,4,7-8,13,15-17H2,1-3H3,(H,28,31)(H,32,33) |

InChI-Schlüssel |

BNUWWPKVNAJZHX-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)(C)O)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |

Synonyme |

2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-hydroxymethylbutyl]amino]-2-oxoethyl]benzoic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.